molecular formula C14H15BrN6O B10946006 6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946006
M. Wt: 363.21 g/mol
InChI Key: UHWCPWMZIXDTSR-UHFFFAOYSA-N
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Description

6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 3-(5-methyl-1H-pyrazol-1-yl)propylamine with a suitable pyrazolo[1,5-a]pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of specific molecular targets such as kinases and enzymes involved in cell signaling pathways. The compound binds to the active site of these targets, thereby blocking their activity and leading to the inhibition of cell proliferation and survival .

Properties

Molecular Formula

C14H15BrN6O

Molecular Weight

363.21 g/mol

IUPAC Name

6-bromo-N-[3-(5-methylpyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H15BrN6O/c1-10-3-5-18-20(10)6-2-4-16-14(22)12-7-13-17-8-11(15)9-21(13)19-12/h3,5,7-9H,2,4,6H2,1H3,(H,16,22)

InChI Key

UHWCPWMZIXDTSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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